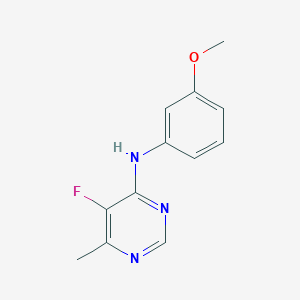![molecular formula C22H24N2O4 B2366300 Ácido 3-(4-{[(9H-fluoren-9-il)metoxi]carbonil}piperazin-1-il)propanoico CAS No. 1339485-97-0](/img/structure/B2366300.png)
Ácido 3-(4-{[(9H-fluoren-9-il)metoxi]carbonil}piperazin-1-il)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound features a piperazine ring, which is often utilized in medicinal chemistry for its pharmacological properties.
Aplicaciones Científicas De Investigación
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid” are currently unknown. The compound is a derivative of propanoic acid and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These compounds are typically involved in peptide bond formation during protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid typically involves the protection of the amino group of piperazine with the Fmoc group. This is followed by the introduction of the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and bases like diisopropylethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution: Reactions involving the piperazine ring, which can be functionalized with various substituents.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HATU or DIC in the presence of bases like diisopropylethylamine.
Substitution: Nucleophilic reagents for functionalizing the piperazine ring.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used in the synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a lysine side chain.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid with a glycine side chain.
Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid with a tert-butyl ester protecting group.
Uniqueness
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. This makes it particularly useful in medicinal chemistry for the development of peptide-based drugs with enhanced stability and bioavailability.
Propiedades
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUNXQDLERJOBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)
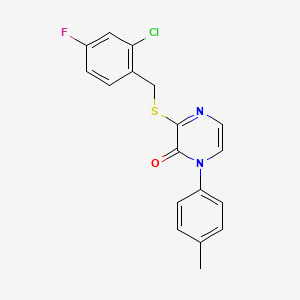
![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)
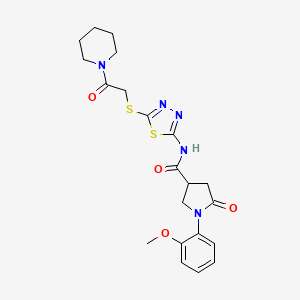
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)
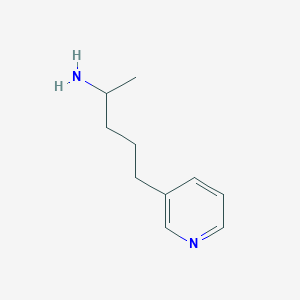
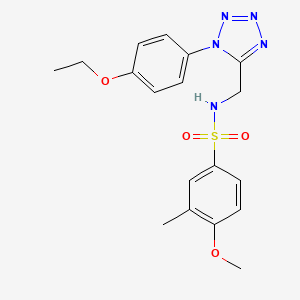
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)
![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)
![Furo[3,2-b]pyridine hydrochloride](/img/structure/B2366239.png)
